(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
Overview
Description
®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid is a chiral nonsteroidal anti-inflammatory drug. It is known for its optical activity and is used in various scientific research applications. The compound has a molecular formula of C20H17NO3 and a molecular weight of 319.35 g/mol .
Preparation Methods
The synthesis of ®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves the reaction of ®-1-(1-Naphthyl)ethylamine with phthalic anhydride. The reaction is typically carried out in an organic solvent such as methanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a reagent in chiral separation techniques.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of inflammatory conditions.
Mechanism of Action
The mechanism of action of ®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves its interaction with specific molecular targets in the body. As a nonsteroidal anti-inflammatory drug, it likely inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This leads to a decrease in inflammation and pain .
Comparison with Similar Compounds
®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid can be compared with other similar compounds such as:
Naphthaleneacetic acid: Another naphthyl derivative used in plant growth regulation.
Phenylephrine hydrochloride: A chiral compound with similar optical activity but different pharmacological effects.
2-Phenylcyclopropane-1-carboxylic acid: A compound with a similar structural motif but different chemical properties.
The uniqueness of ®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid lies in its specific chiral configuration and its application as a nonsteroidal anti-inflammatory drug.
Properties
IUPAC Name |
2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKKAEAOTSMLNW-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357476 | |
Record name | (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163438-05-9 | |
Record name | (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-N-(1-(1-Naphthyl)ethyl)phthalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.